Prop-2-ynyl-p-tolyl-amine hydrochloride
CAS No.:
Cat. No.: VC13321410
Molecular Formula: C10H12ClN
Molecular Weight: 181.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12ClN |
---|---|
Molecular Weight | 181.66 g/mol |
IUPAC Name | 4-methyl-N-prop-2-ynylaniline;hydrochloride |
Standard InChI | InChI=1S/C10H11N.ClH/c1-3-8-11-10-6-4-9(2)5-7-10;/h1,4-7,11H,8H2,2H3;1H |
Standard InChI Key | VYCWKCXTXUCJBI-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)NCC#C.Cl |
Canonical SMILES | CC1=CC=C(C=C1)NCC#C.Cl |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
Prop-2-ynyl-p-tolyl-amine hydrochloride belongs to the arylpropargylamine class, characterized by a para-methyl-substituted aniline group bonded to a propargylamine side chain. The hydrochloride salt forms via protonation of the amine group, enhancing stability for laboratory handling. Key structural descriptors include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₂ClN | |
Molecular Weight | 181.66 g/mol | |
SMILES | CC1=CC=C(C=C1)NCC#C.Cl | |
InChIKey | VYCWKCXTXUCJBI-UHFFFAOYSA-N |
The propargyl group (C≡C–CH₂–) introduces rigidity, influencing molecular interactions in catalytic systems.
Spectral and Analytical Data
Collision cross-section (CCS) predictions via ion mobility spectrometry reveal adduct-specific behavior:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 146.09642 | 132.8 |
[M+Na]⁺ | 168.07836 | 145.4 |
[M-H]⁻ | 144.08186 | 128.1 |
These metrics aid in mass spectrometry-based identification .
Synthesis and Manufacturing
Copper-Catalyzed Michael Addition
A primary route involves copper-mediated coupling between p-toluidine and propargyl bromide. This method achieves 65–78% yields under mild conditions (25–40°C), leveraging Cu(I) catalysts to stabilize the propargyl intermediate.
Propargylation of p-Toluidine
Direct alkylation using propargyl halides in polar aprotic solvents (e.g., DMF) produces the free base, which is treated with HCl gas to precipitate the hydrochloride salt. Optimum conditions require stoichiometric base (e.g., K₂CO₃) to scavenge HX byproducts.
Applications in Medicinal Chemistry
Antifolate Agent Development
Propargyl-linked derivatives inhibit DHFR, a target in antibiotic and anticancer therapies. The propargyl group’s electron-withdrawing properties enhance binding to the enzyme’s active site, with IC₅₀ values reported in the nanomolar range.
Heterocyclic Scaffold Synthesis
The compound serves as a precursor for indoles and quinolines via cycloaddition reactions. For example, gold-catalyzed annulations yield tricyclic structures with potential antipsychotic activity.
Hazard Category | Code | Description |
---|---|---|
Skin Irritation | H315 | Causes skin irritation |
Eye Irritation | H319 | Causes serious eye irritation |
Respiratory Irritation | H335 | May cause respiratory tract irritation |
Precautionary measures include using nitrile gloves, goggles, and fume hoods .
Exposure Mitigation
Emergency protocols for spills recommend absorption with inert materials (e.g., vermiculite) and disposal per local regulations. Contaminated surfaces require decontamination with 70% ethanol .
Recent Research Advances
Catalytic Applications
Recent studies highlight its role in Sonogashira couplings, where it acts as a ligand for palladium complexes. Turnover frequencies (TOFs) exceeding 10⁴ h⁻¹ have been achieved in aryl halide alkynylation.
Structural Optimization
Quantum mechanical calculations (DFT) model charge distribution across the propargyl-aniline system, guiding the design of derivatives with improved pharmacokinetic profiles .
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